molecular formula C13H20O3 B12806267 Benzene, 1,2-diethoxy-4-(1-methylethoxy)- CAS No. 107811-47-2

Benzene, 1,2-diethoxy-4-(1-methylethoxy)-

Cat. No.: B12806267
CAS No.: 107811-47-2
M. Wt: 224.30 g/mol
InChI Key: JKXORXJOHIZOAK-UHFFFAOYSA-N
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Description

Benzene, 1,2-diethoxy-4-(1-methylethoxy)- is an organic compound with the molecular formula C13H20O3 It is a derivative of benzene, where the hydrogen atoms at positions 1 and 2 are replaced by ethoxy groups, and the hydrogen atom at position 4 is replaced by a 1-methylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-diethoxy-4-(1-methylethoxy)- typically involves the alkylation of benzene derivatives. One common method is the reaction of 1,2-dihydroxybenzene with ethyl iodide in the presence of a base such as potassium carbonate to form 1,2-diethoxybenzene. This intermediate can then be reacted with isopropyl bromide under similar conditions to introduce the 1-methylethoxy group.

Industrial Production Methods

Industrial production of Benzene, 1,2-diethoxy-4-(1-methylethoxy)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-diethoxy-4-(1-methylethoxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to more saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Benzene, 1,2-diethoxy-4-(1-methylethoxy)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,2-diethoxy-4-(1-methylethoxy)- involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methylethoxy groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,2-dimethoxy-4-(1-propenyl)-
  • Benzene, 1,4-dimethoxy-2-methyl-

Comparison

Compared to similar compounds, Benzene, 1,2-diethoxy-4-(1-methylethoxy)- has unique structural features that can affect its reactivity and applications. The presence of ethoxy groups at positions 1 and 2, along with the 1-methylethoxy group at position 4, distinguishes it from other benzene derivatives and can lead to different chemical behaviors and uses.

Properties

CAS No.

107811-47-2

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

1,2-diethoxy-4-propan-2-yloxybenzene

InChI

InChI=1S/C13H20O3/c1-5-14-12-8-7-11(16-10(3)4)9-13(12)15-6-2/h7-10H,5-6H2,1-4H3

InChI Key

JKXORXJOHIZOAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OC(C)C)OCC

Origin of Product

United States

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